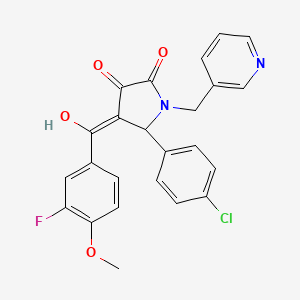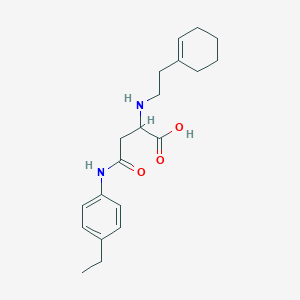
2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-ethylphenyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-ethylphenyl)amino)-4-oxobutanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring, an ethyl group, and a butanoic acid moiety, making it a unique molecule for study and application.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-ethylphenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One possible route could include:
Formation of the cyclohexene ring: Starting with cyclohexanone, a dehydration reaction can be used to form cyclohexene.
Attachment of the ethyl group: Using ethyl bromide in a nucleophilic substitution reaction to attach the ethyl group to the cyclohexene ring.
Formation of the amino group: Introducing an amino group through a reductive amination reaction.
Formation of the butanoic acid moiety: Using a Friedel-Crafts acylation reaction to attach the butanoic acid group to the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the carbonyl group in the butanoic acid moiety, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate.
Biology
In biological research, the compound could be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its structure suggests it could act as a ligand in binding studies.
Medicine
In medicine, the compound might be explored for its potential therapeutic effects. Its ability to interact with biological targets could make it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the synthesis of specialty chemicals or materials. Its unique properties might make it suitable for use in coatings, adhesives, or other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-ethylphenyl)amino)-4-oxobutanoic acid would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2-(Cyclohexyl)ethyl)amino)-4-((4-methylphenyl)amino)-4-oxobutanoic acid
- 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-methylphenyl)amino)-4-oxobutanoic acid
Uniqueness
The unique combination of the cyclohexene ring, ethyl group, and butanoic acid moiety in 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-ethylphenyl)amino)-4-oxobutanoic acid distinguishes it from similar compounds. This unique structure may confer specific properties or reactivity that are not observed in closely related compounds.
Propiedades
Fórmula molecular |
C20H28N2O3 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2-[2-(cyclohexen-1-yl)ethylamino]-4-(4-ethylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C20H28N2O3/c1-2-15-8-10-17(11-9-15)22-19(23)14-18(20(24)25)21-13-12-16-6-4-3-5-7-16/h6,8-11,18,21H,2-5,7,12-14H2,1H3,(H,22,23)(H,24,25) |
Clave InChI |
LEICUQIPRDFOCY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCC2=CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propanol, 1-amino-3-[(2-furanylmethyl)thio]-](/img/structure/B12128146.png)
![Ethyl 1-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperidine-3-carboxylate](/img/structure/B12128149.png)
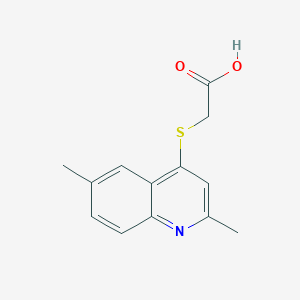
![4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12128166.png)
![(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B12128169.png)
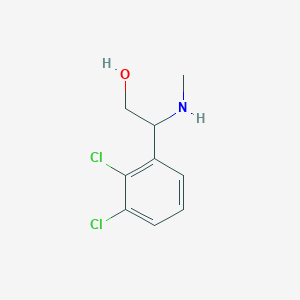

![N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B12128202.png)

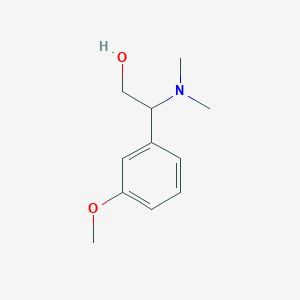
![3-[(4-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12128219.png)
![6-Chloro-1-[4-(3,4-dimethylphenoxy)butyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12128220.png)
